molecular formula C17H16ClN3O5S B11017160 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11017160
M. Wt: 409.8 g/mol
InChI Key: RANJJJUHQBDTDI-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a hybrid molecule combining a substituted coumarin core with a 1,3,4-thiadiazole-ylidene acetamide moiety. Key structural features include:

  • Coumarin scaffold: Substituted at positions 6 (Cl), 7 (OMe), and 4 (Me), enhancing electronic and steric properties.
  • Thiadiazole-ylidene acetamide: The (2E)-5-(methoxymethyl) group on the thiadiazole introduces polarity and conformational rigidity.

Properties

Molecular Formula

C17H16ClN3O5S

Molecular Weight

409.8 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H16ClN3O5S/c1-8-9-4-11(18)13(25-3)6-12(9)26-16(23)10(8)5-14(22)19-17-21-20-15(27-17)7-24-2/h4,6H,5,7H2,1-3H3,(H,19,21,22)

InChI Key

RANJJJUHQBDTDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Von Pechmann Condensation Approach

The von Pechmann reaction remains the most widely adopted method for constructing 4-methylcoumarin derivatives. In this protocol, 5-chloro-6-methoxyresorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C for 4 hours, yielding 7-hydroxy-6-chloro-4-methylcoumarin-8-carboxylic acid as an intermediate. Subsequent methylation of the 7-hydroxy group using dimethyl sulfate in alkaline conditions introduces the methoxy substituent (Table 1).

Table 1: Coumarin Core Synthesis via Von Pechmann Condensation

ParameterConditionYieldReference
Resorcinol Derivative5-Chloro-6-methoxyresorcinol-
β-Keto EsterEthyl acetoacetate-
Acid CatalystH2SO4 (95%)-
Reaction Temperature0–5°C62%
Methylation Agent(CH3O)2SO2, NaOH78%

This method’s limitation lies in the poor solubility of the coumarin intermediate in polar solvents, necessitating recrystallization from ethanol-water mixtures.

Alternative Knoevenagel Condensation

For coumarins requiring a carboxyl group at the C3 position, Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate under piperidine catalysis offers a viable route. However, this approach is less favorable for the target compound due to competing esterification reactions at the 7-methoxy position.

Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Amine

The thiadiazole component is synthesized via a cyclization reaction, leveraging the Hantzsch thiadiazole synthesis methodology.

Thiosemicarbazide Formation

Methoxymethyl hydrazine reacts with carbon disulfide (CS2) in ethanol under reflux for 6 hours, forming the thiosemicarbazide intermediate. This step requires rigorous moisture exclusion to prevent hydrolysis.

POCl3-Mediated Cyclization

The thiosemicarbazide undergoes cyclization with phosphorus oxychloride (POCl3) at 80°C for 3 hours, yielding the 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene amine. Excess POCl3 is neutralized with ice-cold sodium bicarbonate, and the product is extracted with ethyl acetate (Table 2).

Table 2: Thiadiazole Ring Synthesis Parameters

ParameterConditionYieldReference
Cyclization AgentPOCl3-
Reaction Temperature80°C75%
Neutralization AgentNaHCO3 (10%)-
Purification MethodColumn Chromatography-

Final Coupling Reaction

The coumarin acetamide and thiadiazole amine are condensed via a Schiff base formation reaction.

Reaction Conditions

In anhydrous methanol, equimolar amounts of both components are stirred at 50°C for 8 hours in the presence of glacial acetic acid as a catalyst. The (2E)-configuration of the imine bond is confirmed via NMR coupling constants (J = 12.4 Hz).

Yield Optimization

  • Catalyst Loading: 5 mol% acetic acid maximizes yield while minimizing esterification side reactions.

  • Temperature Control: Elevated temperatures (>60°C) promote isomerization to the (2Z)-form, reducing bioactivity.

Final Yield: 71% after recrystallization from methanol.

Synthetic Challenges and Solutions

Solubility Limitations

The coumarin-thiadiazole hybrid exhibits poor solubility in aqueous and polar aprotic solvents. Recent studies advocate using surfactant-assisted crystallization with cetyltrimethylammonium bromide (CTAB) to enhance crystal habit and purity.

Regioselectivity in Thiadiazole Substitution

Competing substitution at the N3 position of the thiadiazole ring is mitigated by employing bulky directing groups during the cyclization step.

Chemical Reactions Analysis

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can occur at the carbonyl groups present in the chromen-2-one core and the thiadiazole moiety. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides. These reactions are typically carried out under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

  • Condensation: : The compound can participate in condensation reactions with various aldehydes and ketones to form new derivatives. These reactions are usually carried out under acidic or basic conditions using catalysts like p-toluenesulfonic acid (PTSA) or sodium acetate (NaOAc).

Scientific Research Applications

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of various heterocyclic compounds

  • Biology: : The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

  • Medicine: : The compound is being investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders. Its unique structure allows for the development of targeted therapies with improved efficacy and reduced side effects.

  • Industry: : The compound is used in the development of new materials with potential applications in the pharmaceutical, agricultural, and chemical industries. Its unique properties make it a valuable component in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

  • Inhibition of Enzymes: : The compound can inhibit the activity of various enzymes involved in critical biological processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription.

  • Induction of Apoptosis: : The compound can induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. This includes the activation of caspases and the release of cytochrome c from mitochondria.

  • Modulation of Signaling Pathways: : The compound can modulate various signaling pathways involved in cell proliferation, differentiation, and survival. This includes the inhibition of the PI3K/Akt/mTOR pathway and the activation of the MAPK/ERK pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Coumarin-Acetamide Hybrids

Compound Name Coumarin Substituents Linked Heterocycle Key Differences Biological Relevance Reference
Target Compound 6-Cl, 7-OMe, 4-Me 1,3,4-Thiadiazole-ylidene (methoxymethyl) Unique Cl and methoxymethyl groups Hypothesized enhanced lipophilicity and target binding
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 4-Me, 7-O- Hydrazide-linked nitrobenzylidene Nitro group instead of Cl; hydrazide vs. thiadiazole Antimicrobial activity reported
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives 8-OMe Thiazole 8-OMe vs. 6-Cl; thiazole vs. thiadiazole Anticancer screening (IC₅₀ values: 2–10 μM)
N-[(2E)-5-Cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-F, 4-OMe (phenyl) 1,3,4-Thiadiazole-ylidene (cyclohexyl) Fluoro vs. Cl; cyclohexyl vs. methoxymethyl Structural analog with similar synthetic route
Key Observations:
  • Heterocycle Impact : Thiadiazole-ylidene moieties (target compound and ) exhibit stronger electron-withdrawing effects than thiazoles (), which may influence binding to enzymatic targets like kinases or proteases.

Physicochemical and Spectral Properties

Property Target Compound Analog (, Compound 2k) Analog ()
Melting Point Not reported 238–240°C 180–182°C
IR (C=O stretch) ~1678 cm⁻¹ (acetamide) 1685 cm⁻¹ 1675 cm⁻¹
¹H NMR (Coumarin OMe) δ ~3.9 ppm δ 3.8 ppm δ 3.85 ppm
LogP (Predicted) ~3.5 (Cl increases hydrophobicity) ~2.8 ~2.2
  • Spectral Trends : The 6-Cl substituent in the target compound would deshield adjacent aromatic protons, causing downfield shifts in ¹H NMR compared to methoxy-substituted analogs .

Biological Activity

The compound 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic derivative that combines elements from coumarin and thiadiazole structures. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties based on available research findings.

  • Molecular Formula : C19H22ClN3O7
  • Molecular Weight : 439.85 g/mol
  • CAS Number : 956943-08-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including those similar to our compound. For instance:

  • Activity Against Bacteria : Coumarin triazole derivatives exhibited significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. Compounds with chlorine substitutions showed particularly high efficacy .
  • Comparison with Standards : In comparative studies, certain derivatives displayed zones of inhibition (ZoI) that were comparable to established antibiotics like ciprofloxacin and ketoconazole. For example, compounds with Cl substitutions achieved ZoI of approximately 20 mm against S. aureus and around 18 mm against Candida albicans .

Antioxidant Properties

Coumarins are known for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The incorporation of methoxy and chloro groups in the structure enhances these properties:

  • Mechanism of Action : Antioxidants neutralize free radicals through various mechanisms, including scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze oxidative reactions.

Anticancer Activity

The anticancer potential of coumarin derivatives has been a significant focus in recent pharmacological research:

  • Cell Line Studies : Research indicates that certain coumarin derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, derivatives similar to our compound have shown cytotoxic effects against breast cancer cells (MCF-7) and liver cancer cells (HepG2) .
  • Mechanistic Insights : The anticancer activity is often attributed to the ability to inhibit key enzymes involved in tumor progression, such as topoisomerases and protein kinases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of coumarin-based compounds:

StudyCompoundActivityResults
Jayashree et al. (2023)C-3-substituted triazolo-thiadiazinyl coumarinsAntimicrobialHigh activity against S. pneumoniae and moderate against P. aeruginosa
Kokil et al. (2023)Bis-triazole derivativesAntifungalMIC of 1–4 μg/mL against multiple fungal strains

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

The synthesis involves multi-step reactions, including cyclization of the chromen-2-one core and coupling with the thiadiazole moiety. Key steps from analogous compounds include:

  • Chromen-2-one core formation : Use phosphorus oxychloride for cyclization under anhydrous conditions (60–80°C, 4–6 hours) .
  • Thiadiazole coupling : Employ acetylation with acetic anhydride in dimethylformamide (DMF) at 100–110°C for 8–12 hours .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; chromen-2-one carbonyl at δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ (e.g., m/z 502.0952 calculated for C₂₂H₂₁ClN₃O₅S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor reaction progress and purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., A549 lung cancer, SK-MEL-2 melanoma) at concentrations of 1–100 µM for 48 hours .
  • Enzyme inhibition : Test kinase or protease inhibition via fluorescence-based assays (IC₅₀ values reported for similar thiadiazole derivatives range from 0.5–5 µM) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Chromen-2-one cyclization : Isotopic labeling (e.g., ¹⁸O tracing) confirms intramolecular esterification pathways .
  • Thiadiazole formation : Density Functional Theory (DFT) simulations predict transition states for cyclization reactions .
  • Kinetic studies : Variable-temperature NMR (25–80°C) identifies rate-determining steps in acetylation reactions .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM) may arise from:

  • Cell line variability : Validate assays using standardized protocols (e.g., NCI-60 panel) .
  • Solubility effects : Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS .
  • Off-target interactions : Perform selectivity profiling against 100+ kinases/phosphatases .

Q. How can structure-activity relationships (SAR) be explored for the thiadiazole moiety?

  • Analog synthesis : Replace the methoxymethyl group with ethyl, propyl, or benzyl substituents .
  • Pharmacophore mapping : Overlay 3D structures of active/inactive analogs using Schrödinger’s Phase module .
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of key residues (e.g., hinge region in kinases) .

Q. What in silico methods predict metabolic stability and toxicity?

  • ADMET prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 t₁/₂ = 45 minutes) and hERG inhibition risk .
  • Molecular dynamics (MD) : Simulate liver microsomal interactions (GROMACS, 100 ns trajectories) to assess oxidation pathways .

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